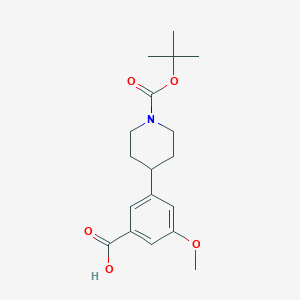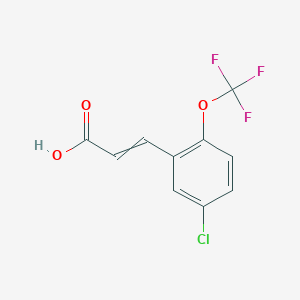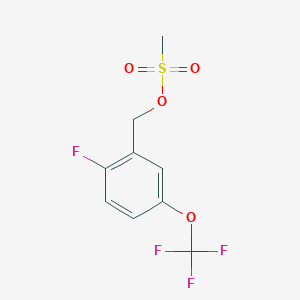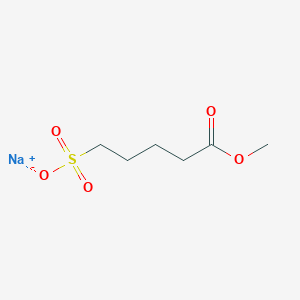
2-Chloro-3-methyl-1-cyclohexenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methyl-1-cyclohexenecarbaldehyde is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a chlorine atom and a methyl group attached to the cyclohexene ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-1-cyclohexenecarbaldehyde typically involves the chlorination of 3-methylcyclohexene followed by formylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 2-Chloro-3-methylcyclohexanecarboxylic acid.
Reduction: 2-Chloro-3-methylcyclohexanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-methyl-1-cyclohexenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methyl-1-cyclohexenecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Similar Compounds:
- 2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde
- 3-Chloro-2-methyl-1-propene
Comparison: this compound is unique due to the presence of both a chlorine atom and an aldehyde group on the cyclohexene ring. This combination imparts distinct reactivity patterns compared to similar compounds, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C8H11ClO |
|---|---|
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
2-chloro-3-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO/c1-6-3-2-4-7(5-10)8(6)9/h5-6H,2-4H2,1H3 |
Clave InChI |
BOVDDPPMDQZJGA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[20-(3-carboxypropyl)-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13718158.png)


![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)


![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)

